molecular formula C7H13N3O2 B8414032 N-diethoxymethyltriazole

N-diethoxymethyltriazole

Cat. No.: B8414032
M. Wt: 171.20 g/mol
InChI Key: KQAKPDVLHTUMIT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Triazole Chemistry in Organic Synthesis

The journey of triazole chemistry began in the late 19th century, with the first synthesis of triazole compounds. numberanalytics.com These aromatic heterocyclic molecules, with the molecular formula C₂H₃N₃, exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. mdpi.comnih.gov For a considerable period, their development was gradual. However, the 21st century witnessed a renaissance in triazole chemistry, largely propelled by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. numberanalytics.comnih.gov This highly efficient and regioselective reaction revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible for a wide range of applications. numberanalytics.commagtech.com.cn

Initially, the synthesis of triazoles relied on more classical methods, which often required harsh conditions and resulted in mixtures of isomers. researchgate.net Modern synthetic strategies, including metal-catalyzed, metal-free, and organocatalytic approaches, have significantly expanded the toolkit for chemists, allowing for the creation of a diverse array of triazole derivatives with well-defined structures. nih.gov The inherent stability and unique electronic properties of the triazole ring have made it a valuable scaffold in various scientific domains. numberanalytics.com

Fundamental Principles of Acetals as Chemical Moieties and Their Synthetic Utility

The diethoxymethyl group found in N-diethoxymethyltriazoles is a type of acetal (B89532). Acetals are geminal-diether derivatives of aldehydes or ketones. libretexts.org They are formed by the reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards acetal formation. libretexts.org

A key feature of acetals is their stability in neutral to strongly basic or nucleophilic environments. libretexts.org This stability makes them excellent protecting groups for aldehydes and ketones in organic synthesis. masterorganicchemistry.comchemistrysteps.com By converting a reactive carbonyl group into a less reactive acetal, other functional groups in the molecule can be manipulated using reagents that would otherwise react with the carbonyl group. chemistrysteps.comyoutube.com Following the desired transformations, the acetal can be easily hydrolyzed back to the original carbonyl compound under acidic conditions. masterorganicchemistry.comyoutube.com The most common acetal protecting groups include dimethyl acetals, and cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes. total-synthesis.com

The synthetic utility of acetals extends beyond their role as protecting groups. The diethoxymethyl group, for instance, can influence the steric and electronic properties of the molecule to which it is attached.

Classification and Nomenclature of Triazole Derivatives Bearing Diethoxymethyl Groups

The classification of N-diethoxymethyltriazole derivatives is based on the isomeric form of the triazole ring and the position of the diethoxymethyl substituent. The two primary isomers are 1,2,3-triazole and 1,2,4-triazole (B32235). mdpi.com

In the IUPAC nomenclature, the position of the substituents on the triazole ring is indicated by numbers. For an this compound, the "N" signifies that the diethoxymethyl group is attached to one of the nitrogen atoms of the triazole ring. The specific nitrogen atom is then numbered. For example, in a 1,2,3-triazole system, the diethoxymethyl group could be at the N-1, N-2, or N-3 position.

A specific example from the literature is 1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole . In this case, the parent structure is a 1H-1,2,3-triazole. The substituents are a 3-chloro-4-fluorophenyl group at the 1-position (N-1) and a diethoxymethyl group at the 4-position (a carbon atom). While this example has the diethoxymethyl group on a carbon, an "this compound" would have this group directly attached to a ring nitrogen. The naming convention would follow established IUPAC protocols for heterocyclic compounds.

Triazole Core Substitution Pattern General Structure
1,2,3-Triazole1-DiethoxymethylA 1,2,3-triazole ring with a -CH(OCH₂CH₃)₂ group on the N-1 nitrogen.
1,2,4-Triazole1-DiethoxymethylA 1,2,4-triazole ring with a -CH(OCH₂CH₃)₂ group on the N-1 nitrogen.
1,2,4-Triazole4-DiethoxymethylA 1,2,4-triazole ring with a -CH(OCH₂CH₃)₂ group on the N-4 nitrogen.

Overview of Research Trajectories for this compound Derivatives

While specific research on this compound as a standalone compound is limited, the broader field of triazole chemistry provides a clear indication of potential research directions. Triazole derivatives are extensively investigated for their applications in medicinal chemistry, agrochemicals, and materials science. frontiersin.orgnih.gov

The introduction of a diethoxymethyl group onto the triazole scaffold can be a strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. These are critical parameters in drug design. Therefore, one likely research trajectory is the synthesis and biological evaluation of various this compound derivatives.

Another area of interest could be the use of the diethoxymethyl group as a synthetic handle. The acetal functionality can be deprotected to reveal a formyl group (-CHO) on the nitrogen atom (an N-formyltriazole), which can then be used in subsequent chemical transformations to build more complex molecular architectures.

The table below outlines potential research areas based on the known applications of triazole derivatives.

Research Area Potential Application of this compound Derivatives
Medicinal Chemistry Exploration as scaffolds for developing new therapeutic agents. The diethoxymethyl group could influence biological activity and pharmacokinetic properties. nih.gov
Agrochemicals Investigation as potential fungicides, herbicides, or insecticides, similar to other triazole-based agricultural products. frontiersin.org
Materials Science Use in the development of functional materials, where the triazole core can act as a linker or a component with specific electronic properties. numberanalytics.com
Organic Synthesis Utilization as synthetic intermediates, where the diethoxymethyl group serves as a protected formyl group for further chemical modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

1-(diethoxymethyl)triazole

InChI

InChI=1S/C7H13N3O2/c1-3-11-7(12-4-2)10-6-5-8-9-10/h5-7H,3-4H2,1-2H3

InChI Key

KQAKPDVLHTUMIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(N1C=CN=N1)OCC

Origin of Product

United States

Synthetic Methodologies for N Diethoxymethyltriazole Derivatives

Strategies for Triazole Ring Formation with Integrated Diethoxymethyl Functionality

The creation of the 1,2,3-triazole ring bearing a diethoxymethyl group is central to the synthesis of this class of compounds. The most prominent and widely utilized method is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, with the copper-catalyzed version (CuAAC) being a cornerstone for its efficiency and regioselectivity. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a powerful and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org This reaction, often termed "click chemistry," is celebrated for its mild reaction conditions, high yields, and exceptional tolerance of various functional groups. nih.gov

A key strategy in the synthesis of N-diethoxymethyltriazole derivatives via CuAAC involves the use of propiolaldehyde diethyl acetal (B89532) as the alkyne component. nih.govsemanticscholar.org This commercially available or readily prepared reagent provides the necessary diethoxymethyl functionality. The other crucial reactant is an organic azide (B81097), which can be prepared from various precursors. For instance, benzyl (B1604629) azide can be synthesized from benzyl bromide and sodium azide. The choice of the azide precursor allows for the introduction of a wide range of substituents onto the nitrogen atom of the triazole ring.

A typical synthesis involves the cycloaddition of an organic azide with propiolaldehyde diethyl acetal. nih.govsemanticscholar.org For example, the reaction of benzyl azide with 3,3-diethoxypropyne is a common method to produce 1-benzyl-4-(diethoxymethyl)-1,2,3-triazole.

A significant advantage of the CuAAC reaction is its high degree of regiochemical control, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. rsc.org This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The copper catalyst orchestrates the reaction in a way that directs the formation of the 1,4-isomer, simplifying purification and ensuring a single, well-defined product. rsc.org This regioselectivity is a critical feature for applications where specific isomerism is essential.

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. nih.gov This catalytic cycle ensures the observed regioselectivity.

Various copper(I) sources can be employed to catalyze the azide-alkyne cycloaddition. semanticscholar.orgd-nb.info Common catalyst systems include:

Copper(II) sulfate (B86663) and a reducing agent: A widely used and convenient method involves the in situ reduction of copper(II) sulfate (CuSO₄) to the active copper(I) species using a reducing agent like sodium ascorbate. researchgate.net This system is effective in various solvents, including water and organic solvents. semanticscholar.org

Copper(I) halides: Copper(I) iodide (CuI) and copper(I) bromide (CuBr) are also effective catalysts. semanticscholar.orgbeilstein-journals.org These are often used in organic solvents, sometimes in the presence of a base. semanticscholar.org

Copper nanoparticles and solid-supported catalysts: To facilitate catalyst removal and recycling, copper nanoparticles and copper supported on polymers like Amberlyst A-21 have been developed. semanticscholar.orgresearchgate.net These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture. semanticscholar.org

Copper(I) complexes: Pre-formed copper(I) complexes, such as those with N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands, can also be used. beilstein-journals.orgmdpi.com These complexes can offer enhanced catalytic activity and stability. beilstein-journals.org

Reaction conditions for CuAAC are generally mild, often proceeding at room temperature or with gentle heating. mdpi.com The choice of solvent can vary, with mixtures of water and organic solvents like t-butanol or dichloromethane (B109758) being common. semanticscholar.org

Table 1: Catalyst Systems and Reaction Conditions for CuAAC

Catalyst SystemReducing Agent (if applicable)SolventTemperatureReference
CuSO₄Sodium AscorbatetBuOH/H₂O50-60°C
CuIN/AAcetonitrileRoom Temperature semanticscholar.org
Amberlyst A-21•CuIN/ADichloromethaneNot specified semanticscholar.org
[Cu(PPh₃)₂]NO₃N/ATolueneRoom Temperature beilstein-journals.org
[(SIMes)CuBr]N/AWaterRoom Temperature beilstein-journals.org

This table is not exhaustive and represents common examples.

Alternative [3+2] Cycloaddition Approaches

While CuAAC is the dominant method, other [3+2] cycloaddition reactions can, in principle, be used to form the 1,2,3-triazole ring. uchicago.edumdpi.com The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can be performed thermally, but as mentioned, it often leads to a mixture of regioisomers and requires higher temperatures. nih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that provides the 1,5-disubstituted triazole regioisomer, complementary to the 1,4-selectivity of CuAAC. organic-chemistry.org However, for the specific synthesis of 1,4-diethoxymethyltriazole derivatives, CuAAC remains the more direct and common approach.

Other types of 1,3-dipoles and dipolarophiles could potentially be employed in [3+2] cycloaddition strategies, but their application to the synthesis of N-diethoxymethyltriazoles is not as well-documented as the azide-alkyne reaction. uchicago.edursc.org

Multi-Component Reactions Leading to Triazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.nettcichemicals.comresearchgate.net Several MCRs have been developed for the synthesis of triazoles. organic-chemistry.orgorganic-chemistry.org

For instance, a three-component reaction involving an aryl halide, an azide, and an alkyne, catalyzed by both copper and palladium, can produce 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.org While this demonstrates the power of MCRs in triazole synthesis, specific examples leading directly to this compound derivatives are less common in the literature compared to the two-component CuAAC approach. The development of novel MCRs that incorporate a diethoxymethyl-containing building block could provide a streamlined route to this class of compounds.

Post-Cycloaddition Functionalization and Derivatization

Once the foundational 4-(diethoxymethyl)-1H-1,2,3-triazole core is synthesized, typically via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between an appropriate azide and 3,3-diethoxy-1-propyne (B167727), subsequent functionalization allows for the generation of a diverse library of derivatives. thieme-connect.comnih.gov These modifications primarily target the nucleophilic nitrogen atoms or the C-H bond at the 5-position of the triazole ring.

The 1H-1,2,3-triazole system is an ambident nucleophile with three nitrogen atoms that can potentially be functionalized. For a 4-substituted triazole, such as 4-(diethoxymethyl)-1H-1,2,3-triazole, the N1 and N2 atoms are the primary sites for alkylation and arylation, as the N3 atom is sterically hindered and electronically connected to the N2 atom via tautomerism. Controlling the regioselectivity of these reactions is a significant challenge in heterocyclic chemistry, often requiring careful selection of substrates and reaction conditions. scielo.brresearchgate.net

The most direct route to N1-substituted triazoles is through the initial cycloaddition reaction itself. The CuAAC reaction selectively yields 1,4-disubstituted 1,2,3-triazoles. Therefore, reacting an organic azide (R-N₃) with 3,3-diethoxy-1-propyne directly produces the N1-substituted derivative, 1-R-4-(diethoxymethyl)-1H-1,2,3-triazole. This "click chemistry" approach is highly efficient and regioselective. Examples include the synthesis of 1-benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole from benzyl azide and 1-(tert-butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole from tert-butyl azide. thieme-connect.com

For post-cycloaddition N1-alkylation of an existing 4-(diethoxymethyl)-1H-1,2,3-triazole, achieving high selectivity can be challenging as N2-alkylation often competes. N1-alkylation is generally considered the kinetic product, meaning it forms faster. wikipedia.org Strategies to favor N1-alkylation often involve using specific reaction conditions that operate under kinetic control, such as lower temperatures and short reaction times. Some metal-free methods have been developed that show high regioselectivity for N1-alkylation under mild conditions. beilstein-journals.org

Table 1: Examples of N1-Alkylation and N-Arylation Strategies

N1-SubstituentMethodologyKey ReagentsSelectivityReference
BenzylCu(I)-Catalyzed CycloadditionBenzyl azide, 3,3-diethoxy-1-propyne, Cu(I) catalystHigh (N1 selective) thieme-connect.com
tert-ButylCu(I)-Catalyzed Cycloadditiontert-Butyl azide, 3,3-diethoxy-1-propyne, Cu(I) catalystHigh (N1 selective)
4-NitrophenylCu(I)-Catalyzed Cycloaddition1-Azido-4-nitrobenzene, 3,3-diethoxy-1-propyne, Cu(I) catalystHigh (N1 selective) iris-biotech.de
Generic AlkylPost-cycloaddition Alkylation (Kinetic)Alkyl halide, specific base/solvent system, low temperatureVariable, favors N1 wikipedia.org

N2-substituted 1,2,3-triazoles are often the thermodynamically more stable isomers. scielo.br Their synthesis can be favored by using reaction conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times. libretexts.org The presence of bulky substituents at the C4 and C5 positions can sterically hinder the N1 and N3 positions, thereby directing incoming electrophiles to the N2 position. researchgate.net The diethoxymethyl group at C4 provides moderate steric bulk that can influence this selectivity.

Several methods have been developed to achieve high regioselectivity for N2-alkylation. Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to be highly N2-selective. rsc.org This is attributed to a proposed hydrogen bond between the oxygen of the gold-activated vinyl ether and the NH of the triazole, which directs the alkylation to the N2 position. Other strategies involve the use of specific directing groups or reacting 4,5-disubstituted triazoles where N1 and N3 are sterically inaccessible. scielo.brresearchgate.net

Table 2: General Strategies for N2-Alkylation

MethodologyKey Reagents/CatalystsRationale for SelectivityReference
Thermodynamic ControlAlkyl halide, base, higher temperature, longer reaction timeAllows equilibration to the more stable N2-isomer scielo.brlibretexts.org
Gold-Catalyzed AlkylationVinyl ethers, Ph₃PAuCl/AgNTf₂Proposed H-bond directing group for N2 attack rsc.org
Steric HindranceBulky C4/C5 substituents on the triazole ringN1 and N3 positions are sterically blocked researchgate.net
Bromo-Directed Alkylation4,5-Dibromo-1,2,3-triazole as starting materialBromine atoms provide strong steric direction towards N2 scielo.br

The regioselectivity of N-alkylation on the 4-(diethoxymethyl)-1H-1,2,3-triazole ring is a classic example of the principles of kinetic versus thermodynamic control. wikipedia.org

Kinetic Control : This regime governs reactions that are rapid and effectively irreversible under the chosen conditions (e.g., low temperatures). The major product formed is the one that results from the fastest reaction pathway, which corresponds to the transition state with the lowest activation energy. For 1,2,3-triazoles, N1-alkylation is often the kinetic product because the N1 atom is typically more nucleophilic. scielo.brwikipedia.org

Thermodynamic Control : This regime is favored by conditions that allow the reaction to be reversible (e.g., higher temperatures, longer reaction times). An initial mixture of kinetic (N1) and thermodynamic (N2) products may form, but over time, an equilibrium is established. The final product mixture will be dominated by the most thermodynamically stable isomer. In many cases, the N2-substituted 1,2,3-triazole is the more stable product. scielo.brlibretexts.org

The choice of base, solvent, and temperature can shift the balance between these two control regimes. For instance, a strong, non-coordinating base at low temperature might favor the kinetic N1-product, while a weaker base at elevated temperatures could allow for the equilibration to the thermodynamic N2-product.

The outcome of the N-alkylation of 4-(diethoxymethyl)-1H-1,2,3-triazole is highly dependent on a combination of factors, including the electronic and steric nature of the C4 substituent and the specific reaction conditions employed.

Influence of the C4-Diethoxymethyl Group : The diethoxymethyl group is moderately bulky and electron-donating through induction. Its steric presence can disfavor attack at the adjacent N1 position to some degree, potentially increasing the proportion of the N2-alkylated product compared to a smaller C4 substituent. arkat-usa.org Electronically, it can subtly modulate the nucleophilicity of the ring nitrogens.

Reaction Conditions :

Base : The choice of base is critical. Strong, sterically hindered bases at low temperatures tend to favor deprotonation and subsequent reaction at the most accessible site, leading to the kinetic product. libretexts.org

Solvent : The solvent affects the solubility of the triazole salt and the nature of the ion pairing between the triazolate anion and the counter-cation from the base. Polar aprotic solvents like DMF or DMSO can promote different selectivities compared to nonpolar solvents like THF. nih.gov

Electrophile : The size and reactivity of the alkylating or arylating agent play a significant role. Larger, bulkier electrophiles will be more sensitive to the steric environment of the triazole ring, often favoring attack at the less hindered N2 position. researchgate.net

Temperature : As discussed, lower temperatures favor kinetic control (N1-product), while higher temperatures favor thermodynamic control (N2-product). libretexts.org

Table 3: Influence of Reaction Parameters on N-Alkylation Regioselectivity of Triazoles

ParameterConditionFavored ProductRationaleReference
TemperatureLow (e.g., 0 °C or below)N1 (Kinetic)Reaction is irreversible; faster-forming product dominates. libretexts.org
High (e.g., >40 °C)N2 (Thermodynamic)Allows for equilibration to the more stable isomer. libretexts.org
Reaction TimeShortN1 (Kinetic)Prevents equilibration. wikipedia.org
LongN2 (Thermodynamic)Ensures equilibrium is reached. wikipedia.org
Electrophile StericsSmall (e.g., Methyl iodide)Mixture, often N1 favoredLess sensitive to steric hindrance at N1. researchgate.net
Bulky (e.g., Isopropyl bromide)N2 FavoredSteric clash at the more hindered N1 position is significant. researchgate.net

For a 1,4-disubstituted triazole like 1-alkyl-4-(diethoxymethyl)-1H-1,2,3-triazole, the only available position on the heterocyclic ring for further substitution is the C-H bond at the C5 position. Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores without the need for pre-functionalization (e.g., halogenation).

Palladium-catalyzed direct arylation is a common method for functionalizing the C5-H bond of 1,2,3-triazoles. These reactions typically involve coupling the triazole substrate with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. This strategy allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position, significantly expanding the structural diversity of the this compound derivatives.

Carbon-Hydrogen (C-H) Functionalization on the Triazole Ring System

Transition-Metal Catalyzed C-H Activation Protocols

The functionalization of otherwise inert C-H bonds represents a highly atom-economical and efficient strategy in modern organic synthesis. ehu.es Transition metal catalysis is a cornerstone of this approach, enabling the conversion of ubiquitous C-H bonds into diverse functional groups. ehu.esnih.gov This strategy obviates the need for pre-functionalized starting materials, which is often a requirement in traditional cross-coupling reactions, thus streamlining synthetic pathways. rsc.org

In the context of triazole derivatives, transition metals such as palladium, rhodium, and iron have been instrumental. ehu.esacs.orgsioc-journal.cn These catalysts can selectively cleave a specific C-H bond, typically on an aryl or alkyl group attached to the triazole ring, creating a metallacyclic intermediate that can then react with a coupling partner to form a new C-C or C-heteroatom bond. nih.gov The development of these protocols has been a significant focus, aiming to overcome challenges related to catalyst tolerance and selectivity, especially in complex molecular environments. nih.gov Iron, in particular, has gained attention as a promising catalyst due to its abundance and benign environmental profile. acs.orgmdpi.com

Directed C-H Functionalization Employing Triazole as a Directing Group

A primary challenge in C-H activation is controlling which of the many C-H bonds in a molecule reacts. ehu.es One of the most effective strategies to achieve this control is chelation-assisted C-H activation, which employs a directing group (DG). The DG is a Lewis basic functional group within the substrate that coordinates to the transition metal catalyst. ehu.es This coordination brings the catalyst into close proximity to a specific C-H bond (often at the ortho-position of an aromatic ring), facilitating its selective cleavage through the formation of a stable five- or six-membered metallacycle. ehu.es

The 1,2,3-triazole moiety has been identified as a versatile and effective directing group in this context. ehu.esacs.orgwvu.edu Its nitrogen atoms can coordinate with various metal catalysts, including palladium, nickel, and iron, to direct the functionalization of sp² and sp³ C-H bonds. mdpi.comwvu.edu The unique electronic properties of the triazole ring have been shown to promote reactivity that is sometimes unachievable with other common directing groups like pyridine (B92270) or quinoline. wvu.edu This approach has been successfully applied to a range of transformations, including arylation, olefination, and sulfenylation. ehu.eswvu.edu The modular "click" chemistry approach often used to install the triazole ring further enhances the utility of this method for late-stage functionalization. ehu.es

Table 1: Examples of Triazole-Directed C-H Functionalization

This table is based on data from a comprehensive review on directing groups in C-H functionalization chemistry. rsc.org

Transformation Coupling Partner Metal Catalyst Key Features
Acyloxylation Carboxylic Acids Pd Both aliphatic and aromatic acids are effective coupling partners.
Alkylation Olefins Ru Example of hydroarylation where the arene carries the directing group.
Arylation Aryl Iodides Pd TAM-assisted arylation of benzamides. ehu.es
Olefination Alkenes Pd Can be achieved with O₂ as the terminal oxidant. wvu.edu
Silylation Hydrosilanes Ru One of the early examples of using triazole as a directing group.
Chemo- and Regioselective C-H Bond Transformations

Achieving high levels of chemo- and regioselectivity is paramount for the synthetic utility of C-H activation. As discussed, the use of the triazole ring as a directing group is a powerful strategy for ensuring regioselectivity, typically favoring functionalization at the ortho-position of an attached arene. ehu.es

Beyond directed C-H activation, chemo- and regioselectivity are crucial in the transformation of related precursors. For instance, in the synthesis of pyrazoles and pyridazinones from 1,2,4-triketone analogs, which may contain diethoxymethyl-like acetal groups, the reaction pathway can be controlled by the choice of reactants and conditions. mdpi.comsemanticscholar.org Studies have shown that the nature of substituents and the nucleophilicity of reagents (e.g., different substituted hydrazines) can direct the reaction to selectively produce specific isomers. mdpi.com In some cases, reaction temperature is a decisive factor, with kinetic control favoring one product at higher temperatures and thermodynamic control favoring another at lower temperatures. semanticscholar.org This demonstrates that a deep understanding of reaction mechanisms allows for the selective synthesis of complex heterocyclic structures from precursors related to this compound.

Modifications of the Diethoxymethyl Group

The diethoxymethyl group on the triazole ring is not merely a passive substituent; it serves as a functional handle that can be chemically modified for further synthetic elaborations. A key transformation is its conversion into other functional groups.

Specifically, the diethoxymethyl group, which is a protected form of an aldehyde (an acetal), can be readily hydrolyzed to unveil the formyl group (-CHO). Research has demonstrated the synthesis of ethyl 1-aryl-5-(diethoxymethyl)-1H-1,2,3-triazole-4-carboxylates, which are then efficiently converted into the corresponding ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates. researchgate.net These resulting triazole aldehydes are valuable intermediates, as the aldehyde functionality is highly reactive and can participate in various subsequent reactions, such as condensations with nucleophiles. For example, these formyl-triazoles have been shown to react with hydrazine (B178648) to produce fused heterocyclic systems like 1-aryl-1,5-dihydro-4H- scielo.org.zarsc.orgthieme-connect.comtriazolo[4,5-d]-pyridazin-4-ones in excellent yields. researchgate.net This two-step sequence—synthesis of the diethoxymethyltriazole followed by deprotection and subsequent reaction—provides a versatile route to complex, polycyclic triazole derivatives.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly influencing the design of synthetic routes for heterocyclic compounds like triazoles. rsc.orgresearchgate.net

Microwave-Assisted Synthesis Protocols for Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with green chemistry principles. rsc.orgnih.gov This technique utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. scielo.org.zabohrium.comrsc.org

The synthesis of various 1,2,4-triazole (B32235) derivatives has been successfully achieved using microwave irradiation, demonstrating its superiority over classical heating. scielo.org.zabohrium.com For instance, the multi-step synthesis of ester, hydrazide, and oxadiazole derivatives of 1,2,4-triazol-3-one was performed using both methods, with the microwave protocol consistently showing significantly shorter reaction times and better yields. scielo.org.za This technology is attractive because it offers a simpler, more economical, and efficient pathway to novel heterocyclic compounds. nih.govbohrium.com

Table 2: Comparison of Microwave vs. Conventional Synthesis for Triazole Derivatives

This table is based on data from the synthesis of 1,3,4-oxadiazole (B1194373) derivatives of 1,2,4-triazol-3-one. scielo.org.za

Reaction Step Method Temperature (°C) Time Yield (%)
Step 1 Microwave 130 20 min 85
Step 1 Conventional 130 10 h 70
Step 2 Microwave 140 25 min 82
Step 2 Conventional 140 12 h 65

Catalyst Development for Environmentally Benign Synthesis

The development of sustainable catalytic systems is a cornerstone of green chemistry. researchgate.net For triazole synthesis, research has focused on creating catalysts that are less toxic, recyclable, and can function in environmentally friendly solvents like water or under solvent-free conditions. thieme-connect.comresearchgate.netrsc.org

Examples of such innovations include:

Heterogeneous and Recyclable Catalysts: A chitosan-based nanocomposite hydrogel containing CuFe₂O₄ nanoparticles has been developed as a highly effective and recyclable catalyst for the synthesis of 1,2,3-triazoles in water. researchgate.netrsc.org This system is advantageous due to its stability, easy separation from the reaction mixture, and reusability over multiple cycles without significant loss of activity. rsc.org

Benign Catalytic Systems: An environmentally benign protocol has been reported using a simple and inexpensive LiClO₄/Ethylene Glycol (EG) system for the synthesis of NH-1,2,3-triazoles with good to excellent yields. thieme-connect.com Other approaches have utilized zinc-based catalysts in water, avoiding the need for copper, which is often used but has higher toxicity. researchgate.netmdpi.com

Solvent-Free Conditions: A rapid, solvent-free method for synthesizing 1,2,4-triazolo[4,3-a]quinoxalines has been established using iodobenzene (B50100) diacetate [PhI(OAc)₂] as a mild, non-metallic oxidant, enhancing safety and reducing waste. researchgate.net

These advancements highlight a clear trend towards designing synthetic processes for triazoles that are not only efficient but also sustainable and environmentally responsible. mdpi.com

Reactivity and Transformational Chemistry of N Diethoxymethyltriazole Derivatives

Reactivity of the Acetal (B89532) Moiety

The diethoxymethyl group is a key functional handle in N-diethoxymethyltriazole derivatives, acting as a stable precursor to the highly versatile triazole carbaldehyde.

Acid-Catalyzed Hydrolysis to Triazole Carbaldehydes

The diethoxymethyl acetal of this compound derivatives can be efficiently converted to the corresponding triazole carbaldehyde through acid-catalyzed hydrolysis. mdpi.com This deprotection is a critical step, as it reveals the aldehyde functionality, which is a gateway to a vast array of further chemical modifications. The stability of the diethoxymethyl group is pH-dependent, with hydrolysis rates increasing significantly under acidic conditions (below pH 5). This reaction is commonly performed to synthesize 1-substituted-4-formyl-1,2,3-triazoles, which are valuable synthetic intermediates. mdpi.com For instance, 1-benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole can be hydrolyzed to yield 1-benzyl-4-formyl-1H-1,2,3-triazole.

Aldehyde Reactivity and Further Functionalizations

Once unmasked, the triazole carbaldehyde group exhibits typical aldehyde reactivity, allowing for a diverse range of functionalizations. These reactions are fundamental in expanding the molecular complexity and utility of triazole-based compounds.

The aldehyde group of triazole carbaldehydes readily undergoes nucleophilic addition reactions. smolecule.comsmolecule.comontosight.ai This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide variety of more complex molecular architectures. Common nucleophiles used in these reactions include Grignard reagents and organometallic compounds, which lead to the formation of secondary alcohols. Amines can also act as nucleophiles, leading to the formation of imines or, upon reduction, amino-methylated triazoles.

The aldehyde functionality of triazole carbaldehydes can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. smolecule.com The oxidation of the aldehyde group provides access to triazole carboxylic acids, which are important building blocks in medicinal chemistry and materials science. smolecule.com Conversely, reduction of the aldehyde, often achieved with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yields the corresponding triazole-methanol derivative. smolecule.com For example, (1-phenyl-1H- smolecule.comCurrent time information in Bangalore, IN.beilstein-journals.orgtriazol-4-yl)-methanol can be oxidized using manganese dioxide to produce 1-phenyl-1H- smolecule.comCurrent time information in Bangalore, IN.beilstein-journals.orgtriazole-4-carbaldehyde. chemicalbook.com Furthermore, transfer hydrogenation using ethanol (B145695) as a hydrogen donor, catalyzed by ruthenium(II) complexes, is an effective method for the reduction of triazole aldehydes. scielo.org.mx

Table 1: Oxidation and Reduction of Triazole Carbaldehydes

Starting Material Reagent/Catalyst Product Reaction Type Reference
(1-phenyl-1H- smolecule.comCurrent time information in Bangalore, IN.beilstein-journals.orgtriazol-4-yl)-methanol MnO₂ 1-phenyl-1H- smolecule.comCurrent time information in Bangalore, IN.beilstein-journals.orgtriazole-4-carbaldehyde Oxidation chemicalbook.com
1-substituted-1,2,3-triazole-4-carbaldehyde Ru(II) complex, Ethanol 1-substituted-1,2,3-triazol-4-yl-methanol Reduction (Transfer Hydrogenation) scielo.org.mx

Triazole carbaldehydes are excellent substrates for various condensation reactions, which are pivotal for constructing larger, more elaborate molecular frameworks. smolecule.com A notable example is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene. researchgate.net This has been employed in the synthesis of 1,4-disubstituted-1,2,3-triazolostilbenes. researchgate.net Another important condensation reaction is the formation of imines (Schiff bases) upon reaction with primary amines. beilstein-journals.orgresearchgate.net These imine-containing molecules are not only useful synthons for further transformations but are also investigated as ligands in coordination chemistry. mdpi.combeilstein-journals.org The efficiency of these condensation reactions can be influenced by the nature of the substituents on both the triazole and the amine. beilstein-journals.org

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle that exhibits a high degree of stability towards thermal stress, acidic and basic conditions, and redox reactions. nih.gov This stability is a key feature that makes the triazole motif a reliable scaffold in various applications. However, the ring system is not entirely inert and can participate in specific chemical transformations.

The electron density of the 1,2,4-triazole (B32235) ring makes it susceptible to electrophilic substitution, which typically occurs at the nitrogen atoms. nih.gov Nucleophilic substitution, on the other hand, can occur at the carbon atoms of the ring, as they are rendered electron-deficient by the adjacent electronegative nitrogen atoms. nih.gov

N-alkylation of unsubstituted or N1-substituted 1,2,3-triazoles can lead to a mixture of regioisomers. arkat-usa.org The reactivity of the triazole ring can be influenced by the substituents attached to it. For instance, the presence of an electron-withdrawing group at the N1 position can facilitate denitrogenative ring-opening transformations. rsc.orgrsc.org

Computational studies, such as those using density functional theory (DFT), have been employed to understand and predict the reactivity of triazole and other azole derivatives. nih.gov These studies help in elucidating reaction mechanisms and predicting the sites of electrophilic and nucleophilic attack. For example, in pyrazole (B372694) derivatives, DFT calculations have shown that N-alkylation preferentially occurs at the N2 position. nih.gov

Role in Advanced Organic Synthesis and Methodological Development

N-Diethoxymethyltriazole Derivatives as Versatile Synthetic Intermediates

While no direct studies showcase this compound as a versatile intermediate, a closely related isomer, 1-Benzyl-4-diethoxymethyl-1,2,3-triazole , has been synthesized and characterized. This indicates that the diethoxymethyl moiety is stable to certain synthetic conditions, such as the copper-catalyzed azide-alkyne cycloaddition used to form the 1,2,3-triazole ring nih.gov.

In this documented synthesis, 3,3-diethoxyprop-1-yne was reacted with benzyl (B1604629) azide (B81097) to produce the target C-substituted diethoxymethyltriazole. The characterization data for this compound is presented below.

PropertyValue
Compound Name 1-Benzyl-4-diethoxymethyl-1,2,3-triazole
Molecular Formula C₁₄H₁₉N₃O₂
Appearance Yellow solid
Melting Point 60 °C
¹H-NMR (CDCl₃, δ ppm) 1.20 (t, 6H), 3.62 (q, 4H), 5.50 (s, 2H), 5.68 (s, 1H), 7.25–7.35 (m, 5H), 7.49 (s, 1H)
¹³C-NMR (CDCl₃, δ ppm) 15.1, 54.2, 61.6, 96.8, 121.8, 128.1, 128.7, 129.1, 134.5, 147.5
Data sourced from literature reports nih.gov.

This example demonstrates that the diethoxymethyl group can be incorporated into a triazole structure, suggesting that the N-substituted isomer is also a synthetically accessible, albeit undocumented, target. Hypothetically, an this compound could serve as an intermediate for creating N-substituted triazoles by modifying the diethoxymethyl group or by using it to influence reactions at the triazole ring.

Contribution to the Construction of Complex Molecular Architectures

There is no available scientific literature that documents the use of this compound in the construction of complex molecular architectures. The synthesis of natural products or other intricate molecules often relies on well-established and reliable chemical transformations, and this compound has not yet been adopted into this synthetic toolkit nih.gov.

Development of Novel Synthetic Reagents and Methodologies

The N-diethoxymethyl group is an acetal (B89532), which can be considered a protected aldehyde. This structure suggests that this compound could potentially be a precursor to N-formyltriazole . N-formyl derivatives of other heterocycles, such as N-formylsaccharin, are known to be effective formylating agents, used to transfer a formyl group (-CHO) to nucleophiles like amines nih.govtcichemicals.compreprints.org.

If this compound could be readily deprotected to N-formyltriazole, it might serve as a stable, solid precursor for a formylating reagent. However, the development and application of such a methodology have not been reported. Current methods for N-formylation typically utilize other reagents like N,N-dimethylformamide (DMF) or formic acid derivatives bohrium.comrsc.org.

Utility in Protecting Group Strategies within Multi-Step Syntheses

The most logical, though theoretical, application of the N-diethoxymethyl group on a triazole ring is as a protecting group. The acetal function is stable under basic and nucleophilic conditions but is typically cleaved under acidic conditions to reveal a carbonyl group.

In this context, the N-diethoxymethyl group could serve two primary purposes:

Protection of the Triazole N-H bond: The triazole N-H proton is acidic and can interfere with various reactions, such as those involving strong bases or organometallics. Alkylating this nitrogen with a diethoxymethyl group would mask this acidic proton. Other N-protecting groups, like the 4-methoxybenzyl group, have been successfully used for this purpose in triazole chemistry rsc.org.

Masking an N-formyl group: The diethoxymethyl group serves as a stable precursor to a reactive N-formyl group. An N-formyltriazole is essentially an amide and may be unstable to certain reagents. By protecting it as the diethyl acetal, the functionality can be carried through several synthetic steps and then revealed at a later stage via acidic hydrolysis.

The general mechanism for the deprotection of a diethoxymethyl acetal to a formyl group is shown below. This reaction is a standard transformation in organic chemistry.

General Acetal Deprotection (Hydrolysis)

R-N-CH(OEt)₂ + H₂O ---(H⁺ catalyst)--> R-N-CHO + 2 EtOH

Despite this well-established principle, there are no specific examples in the literature of the N-diethoxymethyl group being used as a protecting group for triazoles and subsequently deprotected to yield an N-formyltriazole or an N-unsubstituted triazole. The conditions for its introduction and selective removal in the context of a complex synthesis have not been investigated or reported.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regioisomeric Differentiation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-diethoxymethyltriazole, NMR is essential for confirming the connectivity of the diethoxymethyl group to the nitrogen atom of the triazole ring and for differentiating between possible regioisomers (e.g., 1-substituted vs. 4-substituted triazoles).

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on the structure of 1-(diethoxymethyl)-1H-1,2,4-triazole, a distinct set of signals is expected.

¹H NMR: The proton spectrum is anticipated to show four unique signals corresponding to the different types of protons in the molecule:

Triazole Protons: Two distinct signals are expected for the protons on the 1,2,4-triazole (B32235) ring (H-3 and H-5), appearing in the downfield region typical for aromatic and heteroaromatic protons.

Methine Proton: A single proton on the carbon bridging the triazole ring and the two ethoxy groups (-N-CH(O-)₂). This signal would likely appear as a singlet.

Ethoxy Protons: The two ethoxy groups are chemically equivalent and would produce two signals: a quartet for the methylene (B1212753) (-O-CH₂-CH₃) protons and a triplet for the methyl (-O-CH₂-CH₃) protons, resulting from coupling with each other.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five unique carbon environments:

Triazole Carbons: Two signals for the two carbons within the triazole ring (C-3 and C-5).

Methine Carbon: One signal for the acetal (B89532) carbon (-N-CH(O-)₂).

Ethoxy Carbons: Two signals for the methylene and methyl carbons of the equivalent ethoxy groups.

The predicted chemical shifts for 1-(diethoxymethyl)-1H-1,2,4-triazole are summarized in the table below.

Group Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity
Triazole CH (C3-H)8.0 - 8.5Singlet
Triazole CH (C5-H)8.4 - 9.0Singlet
Acetal CH6.0 - 6.5Singlet
Methylene (-OCH₂CH₃)3.5 - 3.8Quartet
Methyl (-OCH₂CH₃)1.1 - 1.3Triplet

These are predicted values based on analogous structures; actual experimental values may vary.

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key COSY correlation would be observed between the methylene quartet and the methyl triplet of the ethoxy groups, confirming their connectivity within the ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the direct assignment of each carbon signal based on its corresponding, more easily interpreted, proton signal. For example, the triazole proton signals would correlate to the triazole carbon signals, and the acetal methine proton would correlate to the acetal carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methine proton (-N-CH-) to the C-5 carbon of the triazole ring, confirming the attachment point of the diethoxymethyl group to the N-1 position.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound, HRMS is the definitive method to confirm its molecular formula as C₇H₁₃N₃O₂. The calculated exact mass can be compared to the experimentally measured mass to validate the compound's identity with high confidence. Common fragmentation patterns for related 1,2,4-triazole derivatives often involve the cleavage of the substituent from the ring. researchgate.net

Parameter Value Source
Molecular FormulaC₇H₁₃N₃O₂PubChem nih.gov
Molecular Weight171.20 g/mol PubChem nih.gov
Exact Mass (Monoisotopic)171.100776666 DaPubChem nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. ijsr.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the triazole ring and the acetal group.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C-H (Triazole Ring)Stretching3100 - 3150
C-H (Alkyl)Stretching2850 - 3000
C=N (Triazole Ring)Stretching1600 - 1411 ijsr.net
N=N (Triazole Ring)Stretching1550 - 1570 ijsr.net
C-O (Acetal)Stretching1050 - 1150

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would unambiguously confirm its molecular structure, including:

The connectivity of the atoms, confirming the 1-substituted-1,2,4-triazole regioisomer.

Precise bond lengths and bond angles for the entire molecule.

The solid-state conformation, detailing the spatial orientation of the diethoxymethyl group relative to the planar triazole ring.

Currently, there is no publicly available crystal structure for this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis using Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. For N-diethoxymethyltriazole, DFT calculations can reveal fundamental properties that govern its stability and reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing a range of electronic descriptors.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring, indicating these are sites prone to electrophilic attack.

Other quantum chemical descriptors, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. nih.govmdpi.com These indices provide a quantitative measure of the molecule's stability and reactivity profile.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Calculated at the B3LYP/6-31G(d,p) level of theory.

Property Value Unit Implication
HOMO Energy -6.85 eV Electron-donating capability
LUMO Energy -0.95 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.90 eV Chemical reactivity and stability
Chemical Hardness (η) 2.95 eV Resistance to change in electron distribution
Electronegativity (χ) 3.90 eV Power to attract electrons

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights that are often impossible to obtain experimentally. For this compound, DFT calculations can be used to model its behavior in various chemical transformations, such as functionalization of the triazole ring or reactions involving the diethoxymethyl group.

The process involves identifying the structures of reactants, products, and any intermediates along the reaction coordinate. Crucially, the transition state (TS)—the highest energy point on the reaction pathway—can be located and characterized. nih.govmontclair.edu The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate. A lower activation energy corresponds to a faster reaction.

For instance, in a hypothetical electrophilic aromatic substitution on the triazole ring of this compound, computational models can compare the activation energies for substitution at different positions. This allows for the prediction of the most likely product isomer. nih.gov The geometry of the calculated transition state reveals the specific atomic interactions, such as bond breaking and formation, that occur during this fleeting stage of the reaction.

Table 2: Hypothetical Energetic Profile for a Reaction Involving this compound

Reaction: Electrophilic substitution at the C4 position of the triazole ring.

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials (this compound + Electrophile)
Transition State (TS) +22.5 Highest energy point on the reaction pathway
Intermediate +5.2 A metastable species formed during the reaction
Products -15.0 Final substituted product
Calculated Parameter Value Unit
Activation Energy (Ea) 22.5 kcal/mol

Prediction of Reactivity and Selectivity in Triazole Functionalization

The electronic parameters obtained from DFT calculations serve as powerful predictors for the reactivity and selectivity of this compound. rsc.orgresearchgate.net The distribution of the frontier molecular orbitals (HOMO and LUMO) is particularly revealing. For an electrophilic attack, the reaction is most likely to occur at the atom(s) where the HOMO is most concentrated, as this represents the most available electrons. Conversely, a nucleophilic attack will target the atoms where the LUMO is localized, indicating the most accessible site for accepting electrons.

The Molecular Electrostatic Potential (MEP) map complements this analysis. The nitrogen atoms of the 1,2,3-triazole ring are inherently electron-rich and are expected to be the most nucleophilic centers, making them primary targets for electrophiles and protonation. The selectivity of functionalization—for example, whether an incoming group attaches to the N1, N2, or N3 position—can be explored by comparing the stability of the resulting intermediates or the activation energies of the competing pathways. researchgate.net The steric hindrance imposed by the bulky diethoxymethyl group at the N1 position would likely influence the regioselectivity of reactions, potentially favoring functionalization at other sites.

Conformation Analysis and Stereochemical Insights

The three-dimensional shape and flexibility of a molecule are critical to its properties and interactions. For this compound, conformational analysis focuses on the rotation around its single bonds, particularly the N-CH bond linking the substituent to the triazole ring and the CH-O bonds within the diethoxymethyl group.

Computational methods can be used to perform a potential energy scan by systematically rotating a specific dihedral angle and calculating the energy at each step. This process generates a rotational energy profile that identifies low-energy conformers (stable structures) and the energy barriers that separate them. nih.govresearchgate.net

For this compound, the analysis would likely reveal several stable conformers corresponding to staggered arrangements of the substituents around the N-CH bond, which minimize steric repulsion. Eclipsed conformations would represent the high-energy transition states for rotation. Understanding the preferred conformation and the energy required to switch between different shapes provides insight into the molecule's dynamic behavior and how it might present itself to other molecules or biological targets.

Table 3: Hypothetical Relative Energies of this compound Conformers

Based on rotation around the N-CH(OEt)₂ bond.

Dihedral Angle (N-N-C-O) Conformation Relative Energy (kcal/mol)
60° Gauche 0.0 (Most Stable)
120° Eclipsed +4.5 (Rotational Barrier)
180° Anti +0.8
240° Eclipsed +4.2 (Rotational Barrier)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-diethoxymethyltriazole, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis of triazole derivatives often involves cyclization reactions under reflux conditions. For example, hydrazide precursors can be dissolved in polar aprotic solvents like DMSO and refluxed for extended periods (e.g., 18 hours) to form triazole cores. Post-reaction steps include distillation under reduced pressure, cooling, and crystallization using water-ethanol mixtures, yielding compounds with ~65% efficiency . Catalysts such as copper(I) iodide or palladium complexes may enhance regioselectivity in click chemistry approaches for triazole formation .
Key Reaction Parameters
Solvent: DMSO, ethanol/water mixtures
Temperature: 80–120°C (reflux)
Time: 12–24 hours
Purification: Recrystallization, column chromatography

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structural integrity. In 1^1H NMR, signals for ethoxy groups (e.g., –OCH2_2CH3_3) appear as quartets (δ 1.2–1.4 ppm for CH3_3) and triplets (δ 3.4–3.8 ppm for OCH2_2). Infrared (IR) spectroscopy identifies functional groups, such as C–N stretches (1,2,4-triazole rings) at 1520–1560 cm1^{-1}. High-resolution mass spectrometry (HRMS) validates molecular weight within 3 ppm error .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Acceptable purity for biological studies is ≥95%, with retention time consistency (±0.1 min) across runs. Thermal gravimetric analysis (TGA) can further confirm stability, with <5% mass loss below 150°C indicating low solvent residue .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation of this compound derivatives?

  • Methodological Answer : Discrepancies in NMR splitting patterns or unexpected IR peaks may arise from tautomerism or residual solvents. Strategies include:

  • 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Computational modeling (e.g., density functional theory, DFT) to predict spectral profiles and compare with experimental data.
  • X-ray crystallography for unambiguous structural confirmation .

Q. How can researchers optimize the reaction conditions for this compound synthesis to minimize byproduct formation?

  • Methodological Answer : Byproduct suppression requires tuning:

  • Solvent polarity : Higher polarity solvents (e.g., DMF) favor cyclization over side reactions.

  • Catalyst loading : Copper(I) catalysts at 5–10 mol% reduce dimerization.

  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) improves regioselectivity .

    Optimization Variables
    Solvent: DMF > DMSO > THF
    Catalyst: CuI (5 mol%)
    Reaction time: 8–12 hours

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets are standard for triazoles .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). Docking scores (ΔG < −7 kcal/mol) suggest strong binding .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound analogs?

  • Methodological Answer : SAR requires systematic variation of substituents (e.g., ethoxy → methoxy, halogens) followed by:

  • In vitro assays : Antimicrobial (MIC via broth microdilution) or anticancer (IC50_{50} via MTT assay) screening.
  • Statistical analysis : Multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Data Analysis and Reporting

Q. What frameworks should researchers follow when reporting synthetic and analytical data for this compound studies?

  • Methodological Answer : Adhere to PRISMA guidelines for systematic reviews and meta-analyses, including:

  • Full disclosure of reaction conditions (solvents, catalysts, yields).
  • Raw spectral data (NMR, IR) in supplementary materials.
  • Transparent reporting of failed experiments to avoid publication bias .

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences). Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for antimicrobial tests.
  • Dose-response validation : Replicate IC50_{50} values across ≥3 independent experiments.
  • Meta-analysis : Pool data from multiple studies using random-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.